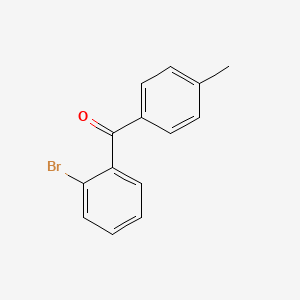

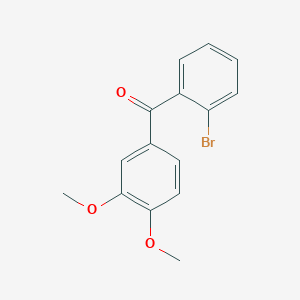

2-Bromo-3',4'-dimethoxybenzophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

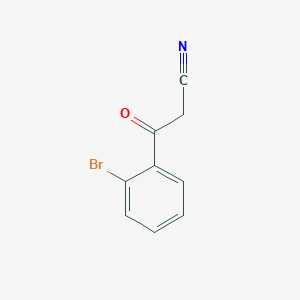

2-Bromo-3',4'-dimethoxybenzophenone is a compound that is not directly studied in the provided papers. However, the papers do discuss related brominated compounds and their reactions, which can provide insights into the behavior of brominated aromatic compounds in various conditions. For instance, the papers describe the thermal degradation of 2-bromophenol and its reactions to form dioxins and furans, as well as the synthesis of bromophenol derivatives and their inhibitory effects on certain enzymes .

Synthesis Analysis

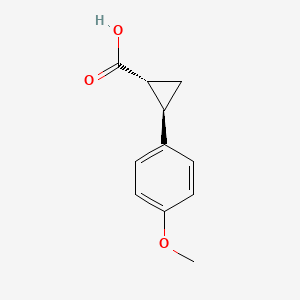

The synthesis of brominated aromatic compounds can involve various strategies, including bromination reactions and cyclization processes. For example, the synthesis of dimethoxybromophenol derivatives incorporating cyclopropane moieties was achieved through reactions with ethyl diazoacetate followed by bromination with Br2 . Additionally, an intramolecular cyclization of 2-(gem-dibromovinyl)phenols to give 2-bromobenzofurans was catalyzed by trace amounts of copper, demonstrating a method to synthesize brominated heterocycles .

Molecular Structure Analysis

The molecular structure of brominated compounds can be complex and is often determined using spectroscopic techniques. In one study, the structure of N-substituted 2-amino-3-nitrobenzo[b]thiophenes was elucidated using such methods, indicating that similar techniques could be applied to determine the structure of 2-Bromo-3',4'-dimethoxybenzophenone .

Chemical Reactions Analysis

Brominated aromatic compounds can undergo various chemical reactions, including nucleophilic substitution and rearrangement. For instance, 3-Bromo-2-nitrobenzo[b]thiophene reacted with amines to give N-substituted amino nitrobenzo[b]thiophenes, demonstrating the reactivity of brominated aromatics towards nucleophiles . The formation of dioxins and furans from the thermal degradation of 2-bromophenol also illustrates the potential for complex reaction pathways involving brominated compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds can vary widely depending on their specific structure. The papers provided do not directly discuss the properties of 2-Bromo-3',4'-dimethoxybenzophenone, but they do provide information on the behavior of related compounds. For example, the ease of bromination over chlorination was noted, and the yields of certain products from thermal degradation were attributed to the presence of bromine atoms . These insights suggest that brominated compounds like 2-Bromo-3',4'-dimethoxybenzophenone may exhibit unique reactivity and stability characteristics compared to their non-brominated counterparts.

Wissenschaftliche Forschungsanwendungen

Metabolic Pathways Analysis

- Metabolic Pathways Exploration : A study focused on the metabolic pathways of related compounds, such as 4-Bromo-2,5-dimethoxyphenethylamine, using human hepatocytes and other species, offering insights into possible metabolic routes and toxicological effects (Carmo et al., 2005).

Chemical Synthesis and Reactions

- Reactivity and Synthesis : Research on reactions involving similar bromo-nitro compounds, like 3-Bromo-2-nitrobenzo[b]thiophene, highlights novel synthetic routes and rearrangements in aromatic nucleophilic substitutions, which could be relevant for the synthesis of derivatives of 2-Bromo-3',4'-dimethoxybenzophenone (Guerrera et al., 1995).

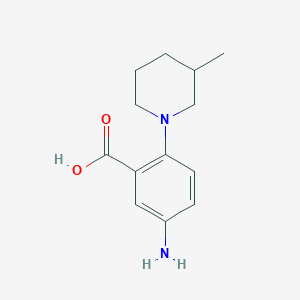

Carbonic Anhydrase Inhibition

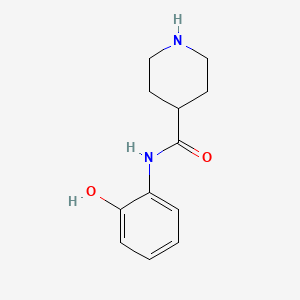

- Biological Activity - Carbonic Anhydrase Inhibition : Studies have shown that bromophenols, including derivatives of 2-Bromo-3',4'-dimethoxybenzophenone, can inhibit human carbonic anhydrase, an enzyme of significant medical interest for treating conditions like glaucoma and epilepsy (Balaydın et al., 2012).

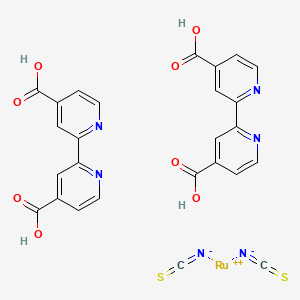

Photodynamic Therapy Applications

- Photodynamic Therapy for Cancer : Compounds derived from 2-Bromo-3',4'-dimethoxybenzophenone have been explored for their potential in photodynamic therapy, a treatment method for cancer. These compounds have shown promising properties as photosensitizers, important for the treatment of cancer through this method (Pişkin et al., 2020).

Antioxidant and Anticancer Activities

- Antioxidant and Anticancer Potential : Research on methylated and acetylated derivatives of bromophenols suggests significant antioxidant and anticancer potential, which may include derivatives of 2-Bromo-3',4'-dimethoxybenzophenone. These findings are vital for future drug development (Dong et al., 2022).

Eigenschaften

IUPAC Name |

(2-bromophenyl)-(3,4-dimethoxyphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrO3/c1-18-13-8-7-10(9-14(13)19-2)15(17)11-5-3-4-6-12(11)16/h3-9H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHZSOKWPEYSWAP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2Br)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90451466 |

Source

|

| Record name | 2-BROMO-3',4'-DIMETHOXYBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90451466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3',4'-dimethoxybenzophenone | |

CAS RN |

23346-79-4 |

Source

|

| Record name | 2-BROMO-3',4'-DIMETHOXYBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90451466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Chloroimidazo[1,2-b]pyridazin-3-amine](/img/structure/B1278716.png)